molecular formula C8H15NO B061217 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) CAS No. 168417-18-3

3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI)

Cat. No. B061217
CAS RN: 168417-18-3
M. Wt: 141.21 g/mol
InChI Key: SKKSWNSECDCYOD-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as isopropylaminocrotonone and is commonly used in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) is not fully understood. However, it is believed that this compound acts as a Michael acceptor, which allows it to undergo nucleophilic addition reactions with various nucleophiles.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI). However, some studies have suggested that this compound may have potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) in lab experiments is its high purity and stability. However, one of the limitations of this compound is its toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for research on 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI). One of the most significant areas of research is in the development of new synthetic methods for this compound, which could lead to improved yields and reduced costs. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) can be achieved through a variety of methods. One of the most common methods involves the reaction between isopropylamine and crotonaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired product with high yield and purity.

Scientific Research Applications

3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)-(9CI) has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis, where it is used as a key intermediate in the synthesis of various organic compounds.

properties

CAS RN

168417-18-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(E)-4-(propan-2-ylamino)pent-3-en-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)9-7(3)5-8(4)10/h5-6,9H,1-4H3/b7-5+

InChI Key

SKKSWNSECDCYOD-FNORWQNLSA-N

Isomeric SMILES

CC(C)N/C(=C/C(=O)C)/C

SMILES

CC(C)NC(=CC(=O)C)C

Canonical SMILES

CC(C)NC(=CC(=O)C)C

synonyms

3-Penten-2-one, 4-[(1-methylethyl)amino]-, (E)- (9CI)

Origin of Product

United States

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